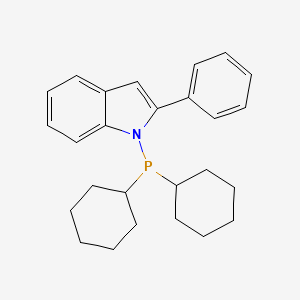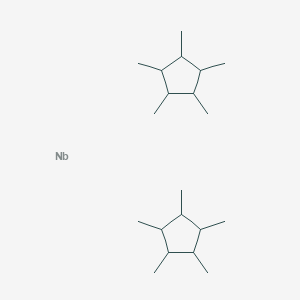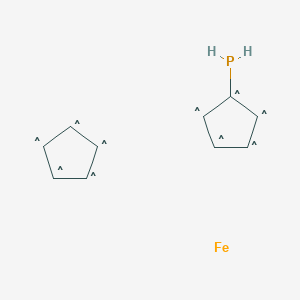
1-(Dicyclohexylphosphino)-2-phenyl-1H-indole; 98% NPCy Phendole-Phos
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dicyclohexylphosphino)-2-phenyl-1H-indole; 98% NPCy Phendole-Phos is a synthetic phosphine ligand used in organometallic chemistry, specifically in the area of transition metal complexes. It is a versatile ligand that can be used in a variety of reactions, including cross-coupling reactions, catalytic hydrogenations, and oxidative additions.
Mechanism of Action
1-(Dicyclohexylphosphino)-2-phenyl-1H-indole; 98% NPCy Phendole-Phos acts as a ligand in organometallic complexes. It binds to the transition metal, forming a coordination complex. This complex then undergoes a variety of reactions, such as cross-coupling, catalytic hydrogenations, and oxidative additions. The mechanism of these reactions is dependent on the particular reaction and the transition metal used.
Biochemical and Physiological Effects
1-(Dicyclohexylphosphino)-2-phenyl-1H-indole; 98% NPCy Phendole-Phos is not known to have any direct biochemical or physiological effects. It is used as a ligand in organometallic complexes, which are used in a variety of scientific research applications.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(Dicyclohexylphosphino)-2-phenyl-1H-indole; 98% NPCy Phendole-Phos in lab experiments include its high purity and its ability to form stable complexes with transition metals. Additionally, it is relatively inexpensive and easy to obtain. The main limitation of using this ligand is its tendency to undergo hydrolysis in the presence of water, which can affect the outcome of certain experiments.
Future Directions
The future directions of 1-(Dicyclohexylphosphino)-2-phenyl-1H-indole; 98% NPCy Phendole-Phos include further research into its use as a ligand in organometallic complexes and its potential applications in the synthesis of new catalysts. Additionally, further research could be done into its use in the synthesis of novel pharmaceuticals and other compounds. Furthermore, research could be done into the development of new methods for the synthesis of this ligand and its derivatives. Finally, research could be done into the development of new methods for the purification of this ligand.
Synthesis Methods
1-(Dicyclohexylphosphino)-2-phenyl-1H-indole; 98% NPCy Phendole-Phos is synthesized through a palladium-catalyzed cross-coupling reaction of 2-phenyl-1H-indole with a dicyclohexylphosphine. This reaction occurs in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a solvent such as acetonitrile. The reaction is carried out at a temperature of 100-120°C for 12-24 hours. The product is then purified by column chromatography.
Scientific Research Applications
1-(Dicyclohexylphosphino)-2-phenyl-1H-indole; 98% NPCy Phendole-Phos has been used in a variety of scientific research applications. It has been used in the synthesis of organometallic complexes, which have been used in catalytic hydrogenations, cross-coupling reactions, and oxidative additions. It has also been used in the synthesis of new catalysts for the asymmetric hydrogenation of ketones. Additionally, it has been used in the synthesis of new catalysts for the hydroformylation of olefins.
properties
IUPAC Name |
dicyclohexyl-(2-phenylindol-1-yl)phosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32NP/c1-4-12-21(13-5-1)26-20-22-14-10-11-19-25(22)27(26)28(23-15-6-2-7-16-23)24-17-8-3-9-18-24/h1,4-5,10-14,19-20,23-24H,2-3,6-9,15-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWRMENDXISNSQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)N3C4=CC=CC=C4C=C3C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32NP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Dicyclohexylphosphino)-2-phenyl-1H-indole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(+/-)-1-Methyl-7-azabicyclo[4.2.0]octan-8-one, 98%](/img/structure/B6310488.png)
![exo-cis-(+/-)-1-(Benzylamido-methyl-4-nitro)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310491.png)
![exo-cis-(+/-)-1-(Benzyloxycarbonyl-amino-methyl)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310509.png)
![exo-cis-(+/-)-1-(1-Carboxyamido-adamantyl-methyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310525.png)
![exo-cis-(+/-)-1-[(1-Sulfonamidomethyl-4-methyl-benzyl)]-4-methyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310531.png)
![exo-cis-(+/-)-1-(N-tert.-Butyl-carbonyl-methyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310533.png)
![N-Boc-(+/-)-cis (exo) -2-amino-bicyclo[2.2.1]heptan-3-carbaldehyde; 98%](/img/structure/B6310541.png)
![exo-cis-(+/-)-1-(N-tert.-Butyl-carbonyl-methyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310548.png)
![exo-cis-(+/-)-1-(Benzyloxymethyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310552.png)



![1-{2S)-1-[(11bR)-2,6-Bis(trimethylsilyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yloxy]propan-2-yl}-3-phenylurea, 97%](/img/structure/B6310590.png)
![1-{(2R)-1-[(11bR)-Octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yloxy]propan-2-yl}-3-phenylurea, 97%](/img/structure/B6310597.png)